molecular formula C6H2ClF3O B13064067 4-Chloro-2,3,6-trifluorophenol

4-Chloro-2,3,6-trifluorophenol

Cat. No.: B13064067
M. Wt: 182.53 g/mol
InChI Key: RJNMOLXDPKEKAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3,6-trifluorophenol typically involves the electrophilic aromatic substitution of phenol derivatives. One common method includes the reaction of parachloroaniline with acyl chloride in the presence of a methylbenzene solvent to obtain an intermediate. This intermediate is then subjected to a Friedel-Crafts reaction with trifluoro-acetyl chloride in the presence of a Lewis acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. Solid-phase extraction and purification techniques are commonly used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3,6-trifluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Fenton’s reagent, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,6-trifluorophenol involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The presence of electron-withdrawing fluorine atoms enhances its reactivity towards nucleophiles, facilitating various substitution reactions. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in chemical synthesis .

Properties

Molecular Formula

C6H2ClF3O

Molecular Weight

182.53 g/mol

IUPAC Name

4-chloro-2,3,6-trifluorophenol

InChI

InChI=1S/C6H2ClF3O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H

InChI Key

RJNMOLXDPKEKAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)O)F

Origin of Product

United States

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